molecular formula C11H10FNO3 B1471876 4-(3-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid CAS No. 927802-27-5

4-(3-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1471876
CAS No.: 927802-27-5
M. Wt: 223.2 g/mol
InChI Key: KRLGXEBNQNWRDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid is an organic compound that features a fluorinated phenyl group attached to a pyrrolidine ring, which is further substituted with a carboxylic acid and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-fluorobenzaldehyde.

    Formation of Pyrrolidine Ring: The 3-fluorobenzaldehyde undergoes a condensation reaction with an appropriate amine to form the pyrrolidine ring.

    Oxidation: The resulting intermediate is then oxidized to introduce the ketone group at the 2-position of the pyrrolidine ring.

    Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Oxidation can lead to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction typically results in the formation of alcohols.

    Substitution: Substitution reactions yield various substituted phenyl derivatives.

Scientific Research Applications

4-(3-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorinated phenyl group and the pyrrolidine ring contribute to its binding affinity to enzymes or receptors. The carboxylic acid and ketone groups play a role in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

  • 4-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid
  • 4-(3-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid
  • 4-(3-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid

Comparison:

  • Fluorine Substitution: The presence of a fluorine atom in 4-(3-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid enhances its lipophilicity and metabolic stability compared to its non-fluorinated counterparts.
  • Biological Activity: The fluorinated compound may exhibit different biological activities due to the electronic effects of the fluorine atom.
  • Reactivity: The fluorine atom can influence the reactivity of the compound in substitution reactions, making it more or less reactive compared to similar compounds with different halogen substitutions.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(3-fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO3/c12-7-3-1-2-6(4-7)8-5-13-10(14)9(8)11(15)16/h1-4,8-9H,5H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLGXEBNQNWRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)N1)C(=O)O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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